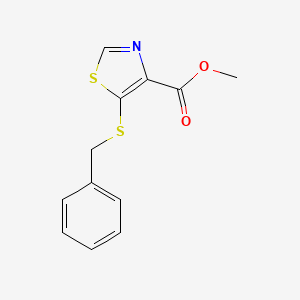
Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate
Cat. No. B3058443
Key on ui cas rn:
89502-06-7
M. Wt: 265.4 g/mol
InChI Key: GEQICVJLPWBEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04919706
Procedure details


A solution of 31.3 g of potassium t-butoxide in 280 ml of tetrahydrofuran was cooled to -50° and a solution of 27.7 g of methyl isocyanoacetate in 230 ml of tetrahydrofuran was addd dropwise at -50° to -40°. The resulting brown suspension was stirred 15 minutes then cooled to -78°, then a solution of 16.8 ml of carbon disulfide in 225 ml tetrahydrofuran was added dropwise while maintaining the temperature below -50°. The pinkish-brown thick suspension was allowed to warm to -15° to 10° over 15 to 20 minutes. To the reaction mixture, a solution of 33.3 ml of benzyl bromide in 140 ml tetrahydrofuran was added dropwise at -15° to -5°. The reaction mixture was stirred at ambient temperature for 30 minutes, refluxed for 20 minutes, then cooled and the bulk of the solvent evaporated. To the oily residue, 1000 ml ice-water was added. After several minutes, the product solidified. The tan solid was collected, washed twice with water, followed by hexane and dried giving 68.8 g of methyl 5-(phenylmethylthio)-4-thiazolecarboxylate, m.p. 90°-92°.








Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[N+:7]([CH2:9][C:10]([O:12][CH3:13])=[O:11])#[C-:8].[C:14](=[S:16])=[S:15].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[C:18]1([CH2:17][S:15][C:14]2[S:16][CH:8]=[N:7][C:9]=2[C:10]([O:12][CH3:13])=[O:11])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
27.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
16.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
33.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown suspension was stirred 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was addd dropwise at -50° to -40°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to -78°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below -50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to -15° to 10° over 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at ambient temperature for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the bulk of the solvent evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the oily residue, 1000 ml ice-water was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After several minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tan solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CSC1=C(N=CS1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
